

Spectroscopic and Synthetic Profile of 2-(Benzylxy)butanal: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzylxy)butanal

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This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **2-(benzylxy)butanal**, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data in public literature, this document outlines a well-established synthetic protocol and presents predicted spectroscopic data based on analogous structures and foundational principles of spectroscopic interpretation. This information is intended to serve as a reliable reference for the synthesis, characterization, and application of this compound in research and development.

Synthesis of 2-(Benzylxy)butanal

A feasible and widely employed method for the synthesis of **2-(benzylxy)butanal** is the oxidation of the corresponding primary alcohol, 2-(benzylxy)butan-1-ol. The Swern oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which are compatible with the benzyl ether protecting group.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: Swern Oxidation of 2-(Benzylxy)butan-1-ol

Materials:

- 2-(Benzylxy)butan-1-ol

- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Hexanes
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.
- A solution of 2-(benzyloxy)butan-1-ol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The resulting mixture is stirred for 1 hour.
- Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

- The combined organic layers are washed successively with saturated aqueous NaHCO_3 solution and brine, then dried over anhydrous MgSO_4 .
- The solvent is removed under reduced pressure to yield the crude **2-(benzyloxy)butanal**.
- Purification of the crude product is achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(benzyloxy)butanal**. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common fragmentation patterns for similar aldehydes and benzylic ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-(Benzyloxy)butanal** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.7	d	1H	Aldehyde proton (-CHO)
7.25-7.40	m	5H	Aromatic protons (-O- $\text{CH}_2\text{-C}_6\text{H}_5$)
4.5-4.7	m	2H	Benzylic protons (-O- $\text{CH}_2\text{-C}_6\text{H}_5$)
~3.6	m	1H	Methine proton (- $\text{CH}(\text{CHO})\text{CH}_2\text{CH}_3$)
1.6-1.8	m	2H	Methylene protons (- $\text{CH}(\text{CHO})\text{CH}_2\text{CH}_3$)
~0.9	t	3H	Methyl protons (- $\text{CH}(\text{CHO})\text{CH}_2\text{CH}_3$)

Table 2: Predicted ^{13}C NMR Data for **2-(BenzylOxy)butanal** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~204	Aldehyde carbonyl carbon (CHO)
~138	Aromatic quaternary carbon (-O-CH ₂ -C ₆ H ₅)
128.5	Aromatic methine carbons (-O-CH ₂ -C ₆ H ₅)
128.0	Aromatic methine carbons (-O-CH ₂ -C ₆ H ₅)
127.8	Aromatic methine carbons (-O-CH ₂ -C ₆ H ₅)
~83	Methine carbon adjacent to oxygen (CH(CHO)CH ₂ CH ₃)
~72	Benzyllic carbon (-O-CH ₂ -C ₆ H ₅)
~23	Methylene carbon (-CH(CHO)CH ₂ CH ₃)
~11	Methyl carbon (-CH(CHO)CH ₂ CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-(BenzylOxy)butanal**

Wavenumber (cm^{-1})	Intensity	Assignment
3030	Medium	Aromatic C-H stretch
2965, 2875	Medium-Strong	Aliphatic C-H stretch
2820, 2720	Medium (characteristic)	Aldehyde C-H stretch (Fermi doublet)
1725	Strong	Aldehyde C=O stretch
1495, 1455	Medium	Aromatic C=C stretch
1100	Strong	C-O-C stretch (ether)
740, 700	Strong	Aromatic C-H out-of-plane bend

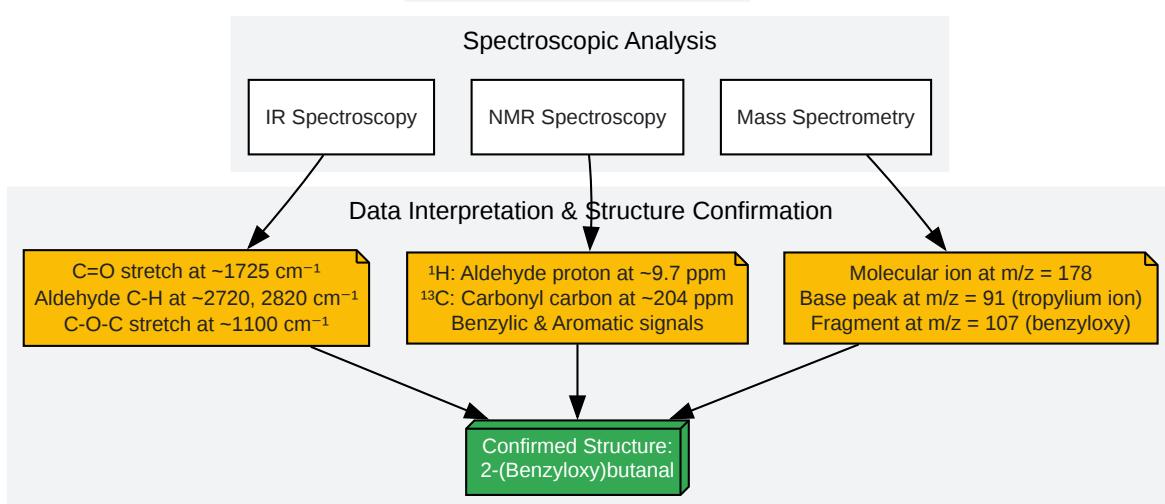
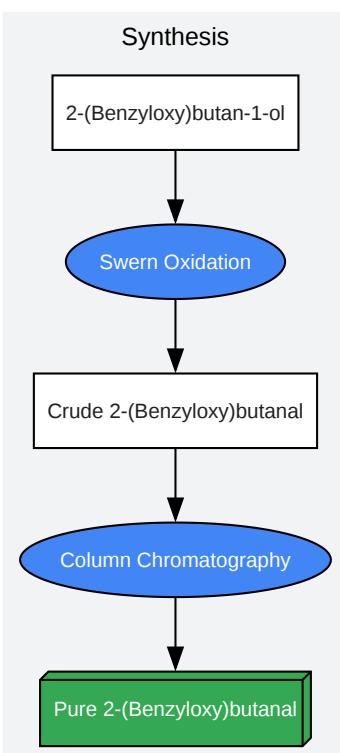
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for **2-(BenzylOxy)butanal**

m/z	Proposed Fragment
178	$[M]^+$ (Molecular ion)
149	$[M - CHO]^+$
107	$[C_7H_7O]^+$ (benzylOxy cation)
91	$[C_7H_7]^+$ (tropylium ion, base peak)
77	$[C_6H_5]^+$ (phenyl cation)
57	$[C_4H_9]^+$ or $[C_3H_5O]^+$
29	$[CHO]^+$

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-(benzylOxy)butanal** using the predicted spectroscopic data.



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Synthesis and Spectroscopic Workflow for **2-(BenzylOxy)butanal**

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